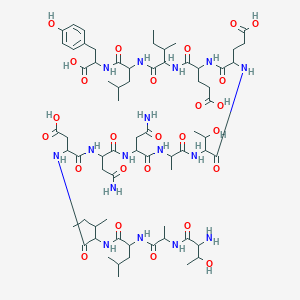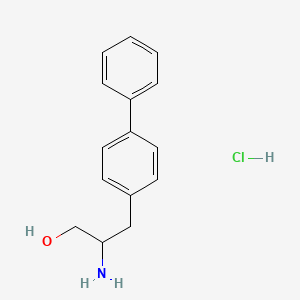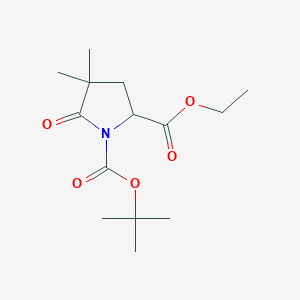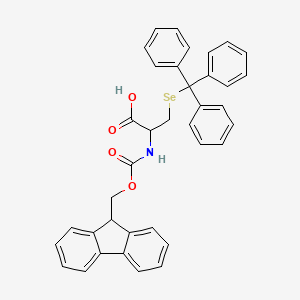![molecular formula C61H45NSi B13388178 N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoren-2-amine core with triphenyl and triphenylsilyl substituents, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which is used to form the biphenyl and triphenylsilyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium acetate, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds .
Applications De Recherche Scientifique
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylamine: Known for its use in OLEDs and other electronic applications.
Fluoren-2-amine: A simpler analog with fewer substituents, used in basic organic synthesis.
Triphenylsilyl derivatives: Compounds with similar silyl groups, used in various chemical reactions and materials science.
Uniqueness
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine stands out due to its combination of triphenyl and triphenylsilyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and electronic devices .
Propriétés
Formule moléculaire |
C61H45NSi |
|---|---|
Poids moléculaire |
820.1 g/mol |
Nom IUPAC |
N,9,9-triphenyl-N-[4-(4-triphenylsilylphenyl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C61H45NSi/c1-7-21-48(22-8-1)61(49-23-9-2-10-24-49)59-34-20-19-33-57(59)58-44-41-52(45-60(58)61)62(50-25-11-3-12-26-50)51-39-35-46(36-40-51)47-37-42-56(43-38-47)63(53-27-13-4-14-28-53,54-29-15-5-16-30-54)55-31-17-6-18-32-55/h1-45H |
Clé InChI |
OOKXQZSUWOKITF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)


![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)

![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)


![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)
